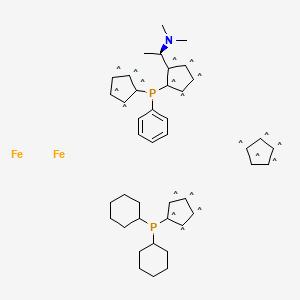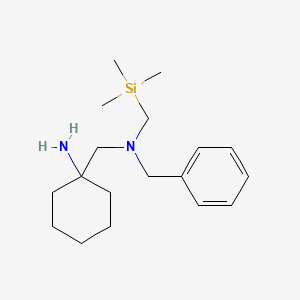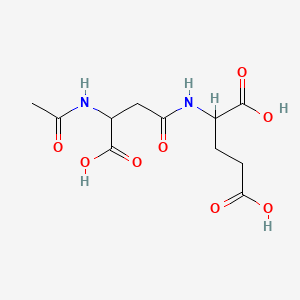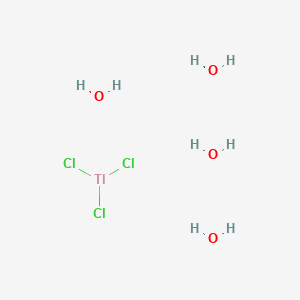
ChenPhos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ChenPhos is a chiral diphosphine ligand that has gained significant attention in the field of asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions, particularly in the hydrogenation of α-aryloxy and α-alkoxy-substituted α, β-unsaturated carboxylic acids . The compound is a C1 symmetric variant of Trifer, another well-known ligand, and is characterized by its dicyclohexylphosphine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: ChenPhos is typically synthesized through a series of reactions involving the formation of phosphine ligands. The synthetic route often includes the use of dicyclohexylphosphine as a key reagent. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, ensuring that the ligand can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: ChenPhos primarily undergoes hydrogenation reactions, where it acts as a ligand in metal-catalyzed processes. The compound is particularly effective in the enantioselective hydrogenation of α-aryloxy and α-alkoxy-substituted α, β-unsaturated carboxylic acids .
Common Reagents and Conditions: The hydrogenation reactions involving this compound typically use rhodium or iridium complexes as catalysts. The reactions are carried out under mild conditions, often in the presence of solvents like trifluoroethanol (CF3CH2OH) .
Major Products: The major products formed from these reactions are enantiomerically pure α-oxy-functionalized carboxylic acids. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
ChenPhos has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in asymmetric catalysis, enabling the synthesis of chiral compounds with high enantioselectivity . In biology and medicine, the compound has been employed in the synthesis of bioactive molecules, including potential drug candidates for the treatment of type II diabetes . In the agrochemical industry, this compound-derived compounds are used as crop protection agents .
Mechanism of Action
The mechanism by which ChenPhos exerts its effects involves the formation of a complex with a metal catalyst, such as rhodium or iridium. The ligand facilitates the activation of the substrate through secondary interactions, leading to high enantioselectivity in the hydrogenation reactions . The molecular targets and pathways involved in these processes are primarily related to the catalytic activity of the metal-ligand complex .
Comparison with Similar Compounds
ChenPhos is often compared with other chiral diphosphine ligands, such as Trifer and BINAP. While Trifer is a C2 symmetric ligand, this compound is a C1 symmetric variant, which imparts improved activity without loss of enantioselectivity . BINAP, another widely used ligand, also exhibits high enantioselectivity but differs in its structural and electronic properties . The unique combination of high activity, enantioselectivity, and stability makes this compound a valuable ligand in asymmetric catalysis .
Properties
Molecular Formula |
C42H53Fe2NP2 |
|---|---|
Molecular Weight |
745.5 g/mol |
InChI |
InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/t16-,22?;;;;/m1..../s1 |
InChI Key |
VVRMQHFYVHGFHX-OOGDEREYSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)



